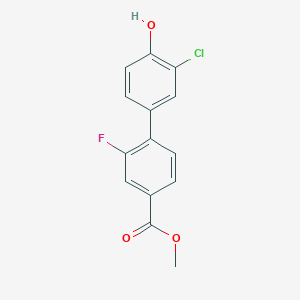
3-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% (hereafter referred to as 3-Cl-5-FMC) is a small molecule that has been used in a variety of scientific research applications. It is a phenol derivative that contains a chlorine atom, a fluorine atom, and a methoxycarbonyl group. 3-Cl-5-FMC is a versatile compound that has been used in various organic synthesis reactions, as well as in a number of biochemical and physiological studies.
Applications De Recherche Scientifique
3-Cl-5-FMC has been used in a variety of scientific research applications. It has been used as a starting material in organic synthesis reactions, as a reagent in the synthesis of biologically active compounds, and as a probe molecule in biophysical studies. Additionally, 3-Cl-5-FMC has been used as a substrate in enzyme kinetics studies, as a ligand in protein-ligand binding assays, and as a fluorescent dye in fluorescence spectroscopy experiments.
Mécanisme D'action
The exact mechanism of action of 3-Cl-5-FMC is unknown. However, it is believed that the chlorine atom, fluorine atom, and methoxycarbonyl group all play a role in the compound's biological activity. The chlorine atom is thought to be involved in the binding of the compound to proteins, while the fluorine atom is believed to be involved in the formation of hydrogen bonds with other molecules. Finally, the methoxycarbonyl group is thought to be involved in the stabilization of the compound's structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cl-5-FMC are not well understood. However, it has been observed to have an inhibitory effect on certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, as well as to have an effect on cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Cl-5-FMC in lab experiments is its versatility. It can be used in a variety of organic synthesis reactions, as well as in a number of biochemical and physiological studies. Additionally, it is relatively easy to synthesize and purify, making it an ideal compound for use in lab experiments. However, there are some limitations to using 3-Cl-5-FMC in lab experiments. For example, it is not water-soluble and therefore must be dissolved in an organic solvent before use. Additionally, it is not very stable and therefore must be stored in a cool, dry place.
Orientations Futures
There are a number of potential future directions for research involving 3-Cl-5-FMC. For example, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, researchers could explore the potential applications of 3-Cl-5-FMC in drug synthesis and drug delivery. Furthermore, researchers could investigate the potential of 3-Cl-5-FMC as a fluorescent dye or a reagent in organic synthesis reactions. Finally, further research could be done to determine the exact mechanism of action of 3-Cl-5-FMC.
Méthodes De Synthèse
3-Cl-5-FMC can be synthesized through a two-step process. The first step involves the reaction of 4-methoxycarbonylphenol with 2-chloro-5-fluorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction produces 3-chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol. The second step is a simple purification process that involves the recrystallization of the compound from ethanol. The final product is a white crystalline solid with 95% purity.
Propriétés
IUPAC Name |
methyl 4-(3-chloro-5-hydroxyphenyl)-3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)8-2-3-12(13(16)6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFDUBNPQLTAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686118 |
Source


|
| Record name | Methyl 3'-chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261970-24-4 |
Source


|
| Record name | Methyl 3'-chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)
![2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381862.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381864.png)
![2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381867.png)





